Boc-alpha-methyl-D-aspartic acid

Peptide Synthesis Chiral Purity Enantiomeric Excess

Researchers requiring precise conformational control in Boc-SPPS face limited options for introducing D-configuration with a quaternary α-carbon constraint. Boc-alpha-methyl-D-aspartic acid directly resolves this. • Introduces an α,α-disubstituted quaternary center that sterically blocks protease access, substantially extending peptide half-life per patent literature. • D-stereochemistry is mandatory for D-peptide therapeutics; the L-form (CAS 1217679-66-7) yields diastereomeric products with unpredictable biological profiles. • Orthogonal Boc protection ensures seamless integration into existing acid-labile SPPS workflows without protocol changes. Supplied with rigorous QC; available for immediate dispatch to global research facilities.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 1217826-44-2
Cat. No. B1436635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-alpha-methyl-D-aspartic acid
CAS1217826-44-2
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1
InChIKeyWMDCRWFYQLYYCO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-alpha-methyl-D-aspartic acid: Chemical Identity and Functional Class


Boc-alpha-methyl-D-aspartic acid (CAS 1217826-44-2) is a protected, non-proteinogenic α,α-disubstituted amino acid derivative . It consists of a D-aspartic acid core with an α-methyl group and an N-terminal tert-butyloxycarbonyl (Boc) protecting group . The compound has a molecular formula of C₁₀H₁₇NO₆ and a molecular weight of 247.25 g/mol . As a building block, it is primarily used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptide backbones .

Compatible with Boc-SPPS acid-labile protocols
α-Methyl restricts peptide backbone conformation
D-enantiomer for D-configured peptide synthesis

Boc-alpha-methyl-D-aspartic acid: Why Generic Substitution Fails


Direct substitution of Boc-alpha-methyl-D-aspartic acid with common alternatives like Boc-D-aspartic acid or Fmoc-alpha-methyl-D-aspartic acid is not a viable procurement strategy due to fundamental differences in stereochemistry, protecting group chemistry, and the resulting impact on downstream peptide properties. The α-methyl group, which distinguishes it from standard Boc-D-aspartic acid , introduces a quaternary carbon center that is critical for inducing a specific, restricted conformational space within a peptide chain [1]. This conformational bias directly affects biological outcomes such as proteolytic stability and receptor binding [1]. Furthermore, the Boc protecting group is orthogonal to the Fmoc group, meaning a switch to Fmoc-alpha-methyl-D-aspartic acid is incompatible with Boc-SPPS workflows and requires a complete change in synthesis and deprotection protocols . Substitution with the L-enantiomer (Boc-alpha-methyl-L-aspartic acid, CAS 1217679-66-7) would result in a diastereomeric peptide with a potentially altered and unpredictable biological profile . The specific combination of Boc-protection, D-stereochemistry, and α-methyl substitution in this compound is thus irreplaceable for research requiring this precise set of chemical and conformational properties.

Boc-D-aspartic acid (no α-methyl)
Lacks quaternary carbon center; may not impose the necessary backbone constraint for conformational studies.
Fmoc-α-methyl-D-aspartic acid
Fmoc protection is incompatible with Boc-SPPS; requires a complete change in deprotection and synthesis strategy.
Boc-α-methyl-L-aspartic acid (L-enantiomer)
Yields diastereomeric peptide; stereochemistry may shift conformational bias and alter biological recognition.

Boc-alpha-methyl-D-aspartic acid: Key Differentiation Evidence


Enantiomeric Excess of α-Methyl-D-Aspartic Acid

While direct analytical data for the protected Boc derivative is not available, the differentiation can be inferred from the purity profile of its deprotected core, (R)-α-Methylaspartic acid (CAS 14603-76-0). Commercially available (R)-α-Methylaspartic acid is offered with a specified enantiomeric excess (ee) of 98% , in contrast to a lower, typical specification of 80% ee from other suppliers . This difference in chiral purity is significant, as the presence of the incorrect (S)-enantiomer (or L-form) can lead to diastereomer formation during peptide synthesis, complicating purification and potentially affecting biological assay results.

Enantiomeric Excess
Supplier specification
98% ee vs 80% ee
Higher chiral purity may reduce diastereomer formation in SPPS
Based on unprotected (R)-α-methylaspartic acid core data
Peptide Synthesis Chiral Purity Enantiomeric Excess

Stereochemistry and Peptide Diastereomerism

Boc-alpha-methyl-D-aspartic acid is the D-enantiomer of the α-methyl aspartic acid scaffold. Its procurement over the L-enantiomer (Boc-alpha-methyl-L-aspartic acid, CAS 1217679-66-7) is a critical decision that cannot be made arbitrarily. The two compounds are not interchangeable; they are distinct chemical entities (diastereomers) when incorporated into a peptide chain. While direct comparative bioactivity data is lacking for this specific building block, the principle is well-established in peptide science: replacing a D-amino acid with its L-counterpart, especially one with an additional α-substituent, can lead to a complete loss of desired biological activity or a change in receptor selectivity .

Stereochemistry
Class-level inference
D-enantiomer vs L-enantiomer
D-configuration maintains intended peptide three-dimensional structure
L-form likely to produce diastereomer with altered function
Diastereomer Stereochemistry Peptide Conformation

Orthogonal Protection: Boc vs. Fmoc

The Boc (tert-butyloxycarbonyl) protecting group on Boc-alpha-methyl-D-aspartic acid is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This means that Boc-protected amino acids cannot be directly substituted into a standard Fmoc-SPPS protocol without significant changes . Boc deprotection requires strong acid (e.g., trifluoroacetic acid, TFA), while Fmoc deprotection uses a mild base (e.g., piperidine). This fundamental chemical incompatibility is a key differentiator. While specific quantitative data comparing Boc- vs. Fmoc-α-methyl-D-aspartic acid in a given synthesis is not available, the established protocols for Boc-SPPS dictate that using a Boc-protected building block like this compound commits the user to an acid-labile synthesis strategy.

Protection Orthogonality
Class-level inference
Boc vs Fmoc
Boc group commits to acid-labile SPPS; Fmoc analog requires basic deprotection
Standard Boc/Fmoc orthogonality principle
Solid-Phase Peptide Synthesis Protecting Groups Boc Chemistry

Boc-alpha-methyl-D-aspartic acid: Research & Industrial Applications


Boc-SPPS for Conformationally Constrained Peptides

The primary application of this compound is as a specialized building block in Boc-SPPS. Its use is mandated by the need for an orthogonal Boc protecting group in an acid-labile synthesis strategy [1]. The incorporation of this α-methyl-D-aspartic acid residue is not for general chain elongation but for introducing a specific, rigid conformational constraint into a growing peptide chain . This is a key step in structure-activity relationship (SAR) studies where the goal is to lock a peptide into a specific bioactive conformation.

Synthesis of Protease-Resistant Therapeutic Peptides

This compound is a critical intermediate for creating therapeutic peptides with enhanced stability against proteolytic degradation [1]. The α-methyl group at the quaternary carbon center sterically hinders the approach of proteases to the adjacent peptide bonds. Patent literature explicitly claims that peptides incorporating α-methyl-functionalized amino acids, such as those derived from this building block, exhibit substantial resistance to degradation by a wide range of proteases including DPP-IV, neprilysin, chymotrypsin, plasmin, thrombin, and trypsin [1]. This property is invaluable for extending the in vivo half-life of peptide-based drugs.

D-Configured Peptide Pharmaceuticals & Probes

The 'D-' designation in the compound's name is a key differentiator. This building block is specifically required for the synthesis of peptides containing D-amino acids, which are often explored for their increased resistance to enzymatic degradation and their potential to form novel secondary structures [1]. The procurement of the D-enantiomer (CAS 1217826-44-2) over the L-enantiomer (CAS 1217679-66-7) is a non-negotiable requirement for any project focused on D-peptide therapeutics, mirror-image phage display, or the development of biological probes with enhanced in vivo stability.

Application
Selection Property
Validation Focus
Boc-SPPS constrained peptide synthesis
Boc orthogonal protection
Peptide backbone restriction analysis
Protease-resistant peptide research
α-Methyl steric hindrance
Proteolytic stability assays
D-configured peptide probes & tools
D-enantiomer stereochemistry
Chiral purity / diastereomer control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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